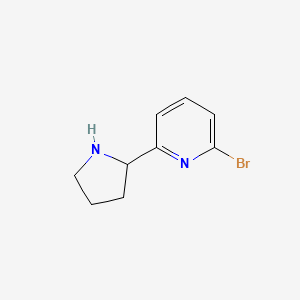
tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a pyridinyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
The synthesis of tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinyl Group: This step often involves nucleophilic substitution reactions where a pyridinyl group is introduced to the pyrrolidine ring.
Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the pyrrolidine or pyridinyl rings.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
tert-Butyl (s)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (s)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate: This compound has the pyridinyl group attached at a different position, leading to variations in reactivity and biological activity.
tert-Butyl (s)-2-(pyridin-4-yl)pyrrolidine-1-carboxylate: Another positional isomer with distinct properties.
tert-Butyl (s)-2-(quinolin-2-yl)pyrrolidine-1-carboxylate: This compound features a quinolinyl group instead of a pyridinyl group, resulting in different chemical and biological characteristics.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
tert-butyl (2S)-2-pyridin-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(16)11-7-4-5-9-15-11/h4-5,7,9,12H,6,8,10H2,1-3H3/t12-/m0/s1 |
InChIキー |
RCNKTIGWJSTZEE-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=CC=N2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



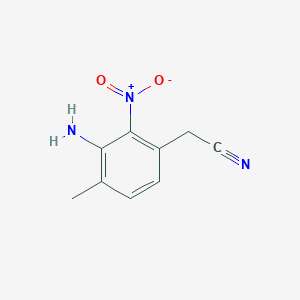
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
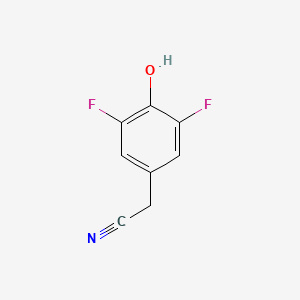

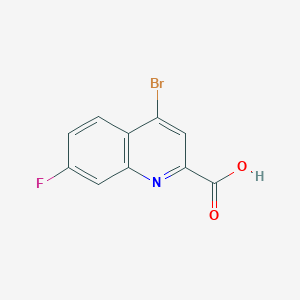
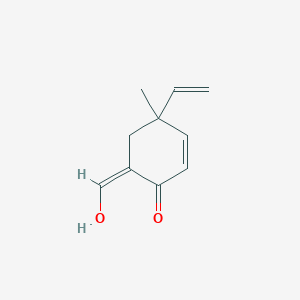
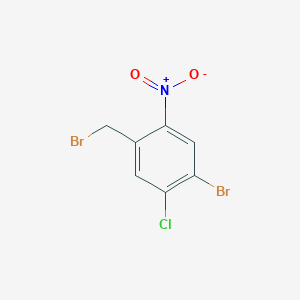
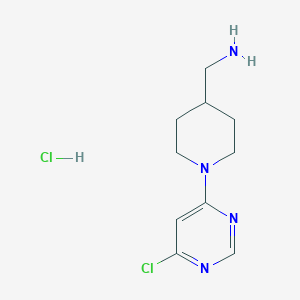
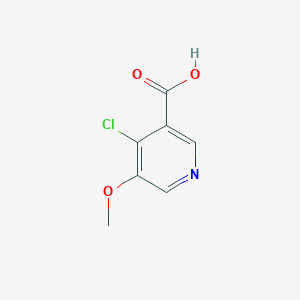
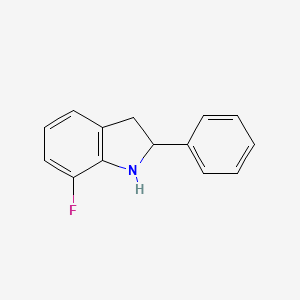
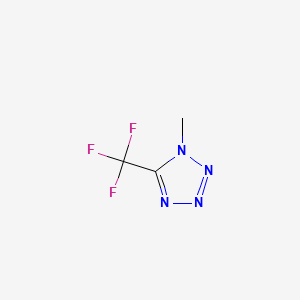
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)
